molecular formula C25H24N2O4S B2863581 N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine CAS No. 895640-25-2

N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

Cat. No.: B2863581
CAS No.: 895640-25-2
M. Wt: 448.54
InChI Key: NZKRRXDBPFXWLY-UHFFFAOYSA-N
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Description

N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Ethoxy Substitution: The ethoxy group can be introduced through an etherification reaction, typically using ethyl iodide and a strong base like sodium hydride.

    Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methoxyaniline: Similar structure but lacks the quinoline core.

    6-ethoxyquinoline: Similar quinoline core but lacks the benzyl and sulfonyl groups.

    3-(4-methoxyphenyl)sulfonylquinoline: Similar sulfonyl and quinoline structure but lacks the benzyl and ethoxy groups.

Uniqueness

N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-3-31-20-11-14-23-22(15-20)25(27-16-18-7-5-4-6-8-18)24(17-26-23)32(28,29)21-12-9-19(30-2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKRRXDBPFXWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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